1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-chlorobenzyl)urea
Description
1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-chlorobenzyl)urea is a synthetic urea derivative featuring a benzodioxole moiety and a 4-chlorobenzyl group. The hydroxyl group on the propyl linker may influence solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-[(4-chlorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4/c19-14-4-1-12(2-5-14)10-21-18(23)20-8-7-15(22)13-3-6-16-17(9-13)25-11-24-16/h1-6,9,15,22H,7-8,10-11H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJBKAAATZIYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)NCC3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-chlorobenzyl)urea typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Hydroxypropylation: The benzo[d][1,3]dioxole derivative is then reacted with an appropriate epoxide to introduce the hydroxypropyl group.
Urea Formation: The hydroxypropyl derivative is then reacted with 4-chlorobenzyl isocyanate to form the final urea compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-chlorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-chlorobenzyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biology: Investigation of its biological activity and potential therapeutic effects.
Materials Science: Use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-chlorobenzyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or receptor binding, leading to downstream effects in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on functional groups, physicochemical properties, and implied pharmacological relevance.
Benzo[d][1,3]dioxole-Containing Analogues
- (RS)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one (): Structural Differences: Replaces the urea and 4-chlorobenzyl groups with a pyrrolidine-substituted ketone. The absence of a chlorinated aromatic ring could decrease lipophilicity .
- 3-(6-(1-(2,2-Difluoro-benzo[d][1,3]dioxol-5-yl) cyclopropanecarboxamidino)-3-methylpyridine-2-yl) benzoic acid (): Structural Differences: Incorporates a difluorinated benzodioxole, a pyridine ring, and a benzoic acid group. Implications: The difluoro substitution likely enhances metabolic resistance. The carboxylic acid group improves water solubility but may limit blood-brain barrier penetration compared to the target compound’s urea .
Chlorinated Aromatic Compounds
- N-(3-Chloropropyl)-α-methylphenethylamine () :
- Structural Differences : Features a chloropropyl chain and a phenethylamine backbone instead of urea.
- Implications : The primary amine may confer higher reactivity or different receptor interactions (e.g., adrenergic vs. urea-based targets). The shorter chlorinated chain reduces steric bulk compared to the target’s hydroxypropyl linker .
Urea and Carbamate Derivatives
- 1-(Benzo[d][1,3]dioxol-5-yl)-2-(ethylamino)butan-1-one (): Structural Differences: Substitutes urea with an ethylamino-ketone group. Implications: The lack of urea eliminates a key hydrogen-bond donor/acceptor, which is critical for interactions with enzymes like kinases or proteases. The ethylamino group may enhance membrane permeability but reduce target specificity .
Key Structural and Functional Trends
Biological Activity
The compound 1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-chlorobenzyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including the benzo[d][1,3]dioxole moiety and a hydroxylated propylene chain, suggest a promising profile for therapeutic applications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 358.80 g/mol. The presence of the benzo[d][1,3]dioxole unit is notable as this structure is commonly associated with various bioactive compounds.
Biological Activity Overview
This compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies indicate that this compound may target cancer cells, particularly prostate and pancreatic cancer lines (LNCaP and PANC-1). Its mechanism involves disrupting microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.
- Modulation of Drug Transporters : The compound has been identified as a modulator of ATP-binding cassette (ABC) transporters, which play critical roles in drug absorption and resistance mechanisms in various diseases, including cystic fibrosis.
- Anti-inflammatory Effects : Compounds containing benzo[d][1,3]dioxole moieties are often linked to anti-inflammatory activity. This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Cell Cycle Arrest : In cancer cells, it induces S-phase arrest by interfering with microtubule dynamics.
- Apoptosis Induction : The compound promotes programmed cell death through various biochemical pathways, enhancing its anticancer efficacy.
Research Findings and Case Studies
Several studies have evaluated the efficacy and safety profile of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
